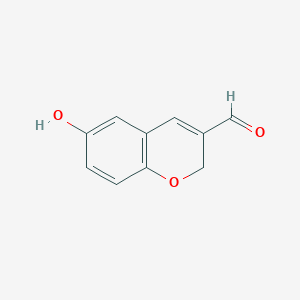
6-Hydroxychromene-3-carboxaldehyde
Descripción general
Descripción
6-Hydroxychromene-3-carboxaldehyde is a chemical compound that is related to various research areas, including the synthesis of liquid crystal intermediates, novel organic frameworks, and isochromene derivatives. Although the provided papers do not directly discuss 6-Hydroxychromene-3-carboxaldehyde, they do provide insights into similar compounds and their chemical behaviors, which can be extrapolated to understand the properties and potential applications of 6-Hydroxychromene-3-carboxaldehyde.
Synthesis Analysis
The synthesis of compounds related to 6-Hydroxychromene-3-carboxaldehyde involves various chemical reactions and methodologies. For instance, the synthesis of 6-n-alkoxy-3-pyridinecarboxaldehydes, which are intermediates to liquid crystals, is achieved through a series of chemical transformations of their precursors, the 6-n-alkoxy-3-pyridinecarboxylic acids . Similarly, the synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde is described via the Vilsmeier-Haack reaction, showcasing a method that could potentially be applied to the synthesis of 6-Hydroxychromene-3-carboxaldehyde .
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Hydroxychromene-3-carboxaldehyde is complex and multifunctional. For example, the molecule 3-(3-hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde contains a formyl group, a hydroxyl group, and an imide moiety, each of which can participate in different chemical transformations . This multifunctionality is indicative of the potential reactivity and versatility of 6-Hydroxychromene-3-carboxaldehyde.
Chemical Reactions Analysis
The chemical behavior of related compounds can shed light on the reactivity of 6-Hydroxychromene-3-carboxaldehyde. For instance, the reaction of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride under various conditions leads to a variety of products, indicating a distinctive chemical behavior that includes ring-opening and ring-closure (RORC) . This suggests that 6-Hydroxychromene-3-carboxaldehyde may also exhibit interesting reactivity patterns when subjected to different reagents and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 6-Hydroxychromene-3-carboxaldehyde, such as their mesomorphic properties, are of interest in the context of materials science. The derivatives of 6-n-alkoxy-3-pyridinecarboxaldehydes, for example, show mesomorphic stability and polymorphism, which are important for the development of liquid crystal technologies . These properties are crucial for understanding how 6-Hydroxychromene-3-carboxaldehyde might behave in similar applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Benzimidazole Derivatives : Chen, Hedberg, and Guarino (1989) described the use of vinyl as a protecting group for benzimidazole nitrogen in synthesizing benzimidazole 2-carboxaldehyde. This compound is an intermediate in synthesizing 6-(2-benzimidazole)hydroxymethyl penicillanic acid (Chen, Hedberg, & Guarino, 1989).
Inactivation of S-adenosyl-L-homocysteine Hydrolase : Wnuk et al. (1998) explored the synthesis of dihalohomovinyl nucleoside analogues derived from adenosine, leading to type II (covalent) inactivation of S-adenosyl-L-homocysteine hydrolase (Wnuk et al., 1998).
Formation of 2-hydroxymuconic 6-semialdehyde : Orii et al. (2004) reported the formation of 2-hydroxymuconic 6-semialdehyde via enzymatic deamination and nonenzymatic decarboxylation in a study investigating the metabolism of 4-amino-3-hydroxybenzoic acid (Orii et al., 2004).
Synthesis of Novel Hydroxychromone Derivatives : Ibrahim et al. (2012) synthesized a novel 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde and studied its chemical reactivity towards various nucleophilic reagents (Ibrahim et al., 2012).
Pharmacological and Biological Applications
Anticancer and Antiviral Effects : Wnuk et al. (1997) discussed the anticancer and antiviral effects of 5'-carboxaldehydes synthesized from adenosine and sugar-modified analogues. These compounds showed potential in inhibiting S-adenosyl-L-homocysteine hydrolase (Wnuk et al., 1997).
Chemical Reactivity in Synthesis of Nitrogen Nucleophilic Reagents : Ibrahim et al. (2015) studied the chemical reactivity of 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde towards various nitrogen nucleophilic reagents (Ibrahim et al., 2015).
Applications in Photochemical and Electrochemical Studies : Fernández et al. (2014) reported the synthesis of 6-(hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone, which exhibits photochemical induced isomerizations and double coordination to metal centers (Fernández et al., 2014).
Propiedades
IUPAC Name |
6-hydroxy-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPGOHYLKVWWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406391 | |
| Record name | 6-Hydroxychromene-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxychromene-3-carboxaldehyde | |
CAS RN |
134822-76-7 | |
| Record name | 6-Hydroxychromene-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxychromene-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


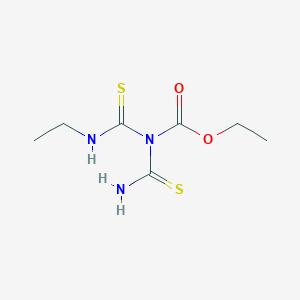

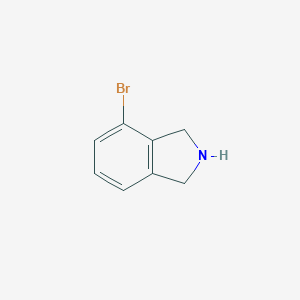


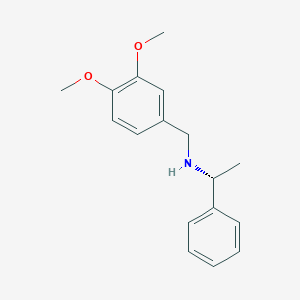

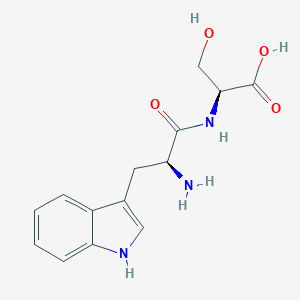
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)



![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)